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Introduction

Entrectinib (Rozlytrek®), also known as RXDX-101, is a potent, orally bioavailable, and central

nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C,

as well as the C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK) tyrosine

kinases.[1][2] Gene fusions involving NTRK1/2/3, ROS1, and ALK are oncogenic drivers in a

wide range of solid tumors.[2][3] Entrectinib is designed to target these specific genetic

alterations, offering a tumor-agnostic therapeutic approach.[1][3] A critical feature of its design

is the ability to cross the blood-brain barrier, enabling activity against primary and metastatic

brain tumors.[1][4][5] This technical guide provides a comprehensive overview of the preclinical

pharmacokinetic and pharmacodynamic profile of entrectinib, summarizing key data from

various in vitro and in vivo models.

Pharmacodynamics: In Vitro Potency and In Vivo
Efficacy
Entrectinib is an ATP-competitive inhibitor that potently targets TRKA/B/C, ROS1, and ALK

fusion proteins, which are constitutively active and drive oncogenic signaling.[4][6] Its inhibitory
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action blocks downstream pathways crucial for cancer cell proliferation and survival, such as

the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to apoptosis.[4][6][7]

In Vitro Potency
Entrectinib demonstrates potent, low-nanomolar inhibitory activity against its target kinases. In

preclinical studies, it was found to be significantly more potent against ROS1-dependent cells

than the first-generation inhibitor, crizotinib.[8]

Table 1: In Vitro Inhibitory Activity of Entrectinib

Target Kinase IC50 (nmol/L) Reference

TRKA 1.7 [8]

TRKB 0.1 [8]

TRKC 0.1 [8]

ROS1 0.2 [8]

| ALK | 1.6 |[8] |

In Vivo Antitumor Activity
The antitumor activity of entrectinib has been demonstrated across a range of preclinical

cancer models, including cell line-derived and patient-derived xenografts harboring NTRK,

ROS1, or ALK fusions.[3][8] Oral administration of well-tolerated doses resulted in significant

tumor regression and, in some cases, complete tumor eradication.[9][10]

Table 2: Summary of In Vivo Efficacy in Preclinical Models
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Model Type
Cancer
Type

Genetic
Driver

Dosing
Regimen

Key
Outcome

Reference

Xenograft
Mouse
Model

Neuroblast
oma

TrkB
Expressing

60 mg/kg,
BID, Oral

Significant
tumor
growth
inhibition
(p<0.0001)

[11]

Xenograft

Mouse Model

Colorectal

Cancer
TPM3-TRKA

30 mg/kg,

BID, Oral

Complete

tumor

regression

[9]

Xenograft

Mouse Model

ROS1-

Dependent

Cells

ROS1 Fusion
60 mg/kg,

BID, Oral

Complete

tumor

regression

[10]

| Intracranial Mouse Model | Lung Cancer | ALK Fusion | 10 days, Oral | Increased survival

benefit (57 vs. 34 days, p<5x10e-4) |[12][13] |

Mechanism of Action: Signaling Pathway Inhibition
Entrectinib functions by blocking the constitutive activation of TRK, ROS1, and ALK fusion

proteins.[4] This inhibition prevents the phosphorylation of downstream signaling molecules,

thereby disrupting multiple pathways essential for tumor cell growth and survival.[6][7]
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Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking key downstream signaling

pathways.

Pharmacokinetics: ADME Profile
Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution,

metabolism, and excretion (ADME) properties of entrectinib. It generally exhibits low plasma

clearance, a large volume of distribution, and a moderately long terminal half-life.[14]

Absorption and Distribution
Following oral administration, entrectinib shows moderate-to-high absolute bioavailability in

preclinical species.[14] It is highly bound to plasma proteins (>99%).[7][8] A key feature of

entrectinib is its ability to penetrate the CNS. This is attributed to its characteristics as a weak

substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits the

brain entry of many other kinase inhibitors.[5]

Table 3: Preclinical Pharmacokinetic Parameters of Entrectinib

Parameter Mouse Rat Dog Reference

Terminal Half-

Life (t1/2)

3.5 - 11.9 h (all
species)

3.5 - 11.9 h (all
species)

3.5 - 11.9 h (all
species)

[14]

Absolute

Bioavailability

(F%)

31 - 76% (all

species)

31 - 76% (all

species)

31 - 76% (all

species)
[14]

Steady-State

Brain/Plasma

Ratio

0.4 0.6 - 1.0 1.4 - 2.2 [8][12][13]

| CSF/Unbound Plasma Ratio (Cu,p) | Not Reported | >0.2 | Not Reported |[5][15] |

Metabolism and Excretion
Entrectinib is primarily cleared through hepatic metabolism, with cytochrome P450 3A4

(CYP3A4) being the main enzyme responsible.[7][8][16] This process forms a major active
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metabolite, M5, which has a pharmacological activity profile similar to the parent drug.[7][8] In

rats, excretion occurs predominantly through the feces, with minimal renal clearance.[7][14]

After a single radiolabeled dose in rats, over 83% of the radioactivity was recovered in the

feces.[6][7]

Experimental Protocols and Methodologies
In Vivo Xenograft Tumor Model Workflow
The evaluation of entrectinib's in vivo efficacy typically follows a standardized workflow

involving the implantation of tumor cells into immunocompromised mice, followed by drug

treatment and monitoring of tumor growth and animal survival.
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Caption: Standard workflow for assessing the in vivo efficacy of entrectinib in xenograft models.
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Key Methodologies
Animal Models: Studies have utilized various models, including engineered murine Ba/F3

cells expressing specific fusion kinases and human tumor cell lines like KM12 (colorectal,

TPM3-NTRK1) and SH-SY5Y (neuroblastoma, TrkB-expressing).[8][9][11]

Immunocompromised mice (e.g., SCID or nude) are typically used for xenograft studies.[9]

Drug Formulation and Administration: For in vivo experiments, entrectinib is often

reconstituted in a vehicle such as 0.5% methylcellulose with 1% Tween 80.[11]

Administration is typically performed orally (per os) on a once-daily (QD) or twice-daily (BID)

schedule.[10][11]

Pharmacokinetic Analysis: Plasma and tissue concentrations of entrectinib and its metabolite

M5 are quantified using validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) methods.[14][17] Sample preparation often involves a simple protein precipitation

step with acetonitrile.[17]

Pharmacodynamic Assessment: Target inhibition in tumor tissue is confirmed by Western

blot analysis, measuring the phosphorylation status of the target kinase (e.g., p-TRKA) and

key downstream signaling proteins (e.g., p-AKT, p-ERK).[9]

In Vitro P-glycoprotein Substrate Assay: To assess CNS penetration potential, P-gp

interaction can be measured using in vitro models with P-gp-overexpressing cells. A low

apical efflux ratio (AP-ER) of 1.1–1.15 for entrectinib, compared to ≥2.8 for other TKIs like

crizotinib and larotrectinib, indicates it is a weak P-gp substrate.[5]

Conclusion

Preclinical data robustly demonstrate that entrectinib is a potent and selective inhibitor of TRK,

ROS1, and ALK kinases. Its pharmacokinetic profile is characterized by good oral bioavailability

and, most critically, significant CNS penetration, which differentiates it from other kinase

inhibitors.[5][8] The strong correlation between target inhibition and in vivo antitumor efficacy,

including in intracranial models, provided a solid foundation for its successful clinical

development as a targeted therapy for patients with NTRK, ROS1, or ALK fusion-positive solid

tumors, including those with brain metastases.[8][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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